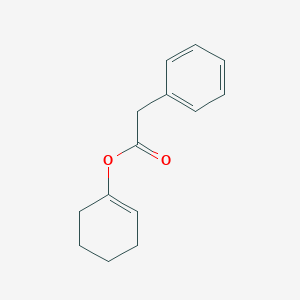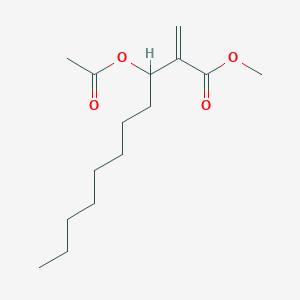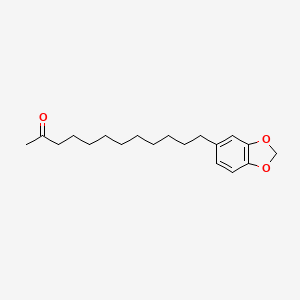
2-Dodecanone, 12-(1,3-benzodioxol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecanone, 12-(1,3-benzodioxol-5-yl)-: is a chemical compound with the molecular formula C20H30O3 It is characterized by the presence of a dodecanone chain attached to a benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- typically involves the reaction of dodecanone with a benzodioxole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Common synthetic routes include:
Aldol Condensation: This method involves the condensation of dodecanone with a benzodioxole aldehyde in the presence of a base catalyst.
Friedel-Crafts Acylation: This route involves the acylation of a benzodioxole ring with dodecanoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted benzodioxole derivatives
Applications De Recherche Scientifique
2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
2-Dodecanone, 12-(1,3-benzodioxol-5-yl)- can be compared with other similar compounds, such as:
2-Dodecanone: Lacks the benzodioxole ring, resulting in different chemical properties and applications.
12-(1,3-Benzodioxol-5-yl)-dodecanoic acid: Contains a carboxylic acid group instead of a ketone, leading to different reactivity and biological activities.
2-Dodecanone, 12-(1,3-benzodioxol-4-yl)-: Similar structure but with a different substitution pattern on the benzodioxole ring, affecting its chemical behavior and applications.
Propriétés
Numéro CAS |
828263-02-1 |
|---|---|
Formule moléculaire |
C19H28O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
12-(1,3-benzodioxol-5-yl)dodecan-2-one |
InChI |
InChI=1S/C19H28O3/c1-16(20)10-8-6-4-2-3-5-7-9-11-17-12-13-18-19(14-17)22-15-21-18/h12-14H,2-11,15H2,1H3 |
Clé InChI |
XKYCRRQKLLZDJB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCCCCCCCC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)
![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
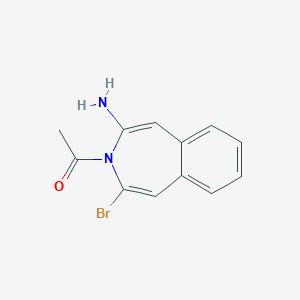
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
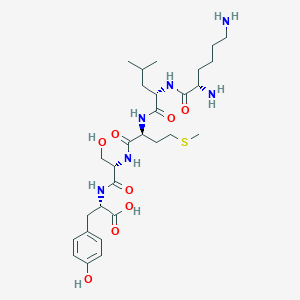
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B14226799.png)
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)
